molecular formula C11H12Cl2N2O2S2 B2790654 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole CAS No. 868219-05-0

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2790654
CAS No.: 868219-05-0
M. Wt: 339.25
InChI Key: CDXTZKKZYWZGQM-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2S2/c1-19(16,17)15-5-4-14-11(15)18-7-8-2-3-9(12)6-10(8)13/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXTZKKZYWZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.

    Introduction of Substituents: The 2,4-dichlorophenyl and methanesulfonyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole exhibit notable biological activities, including:

  • Antibacterial Properties : Studies have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects : The compound has demonstrated activity against multiple cancer cell lines, suggesting potential chemopreventive properties.

These activities are attributed to the imidazole ring's pharmacological effects, making it valuable in drug development.

Applications in Medicinal Chemistry

The applications of This compound are particularly significant in medicinal chemistry:

  • Drug Development : Its structural diversity allows for modifications that can lead to new therapeutic agents targeting specific diseases.
  • Anticancer Research : The compound's cytotoxic properties make it a candidate for further investigation in cancer treatment protocols.

Case Studies

  • Antibacterial Activity Assessment : A study evaluated the antibacterial effects of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Testing on Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Pharmacokinetic Studies : Preliminary studies on absorption and metabolism indicated favorable pharmacokinetic properties that warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a member of the imidazole derivative family, which has garnered interest due to its potential biological activities. This compound features a complex structure that includes a dihydroimidazole core, a dichlorophenyl group, and a methanesulfonyl moiety, which together may contribute to its pharmacological properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C12H12Cl2N2O2S\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Key Features:

  • Imidazole Core : The dihydroimidazole structure is known for its diverse biological activities.
  • Dichlorophenyl Group : This moiety is often associated with enhanced antibacterial and anticancer properties.
  • Methanesulfonyl Group : Contributes to the compound's reactivity and solubility.

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives of imidazole have shown significant activity against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The presence of the dichlorophenyl group suggests potential antimicrobial properties. Studies have demonstrated that imidazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Anti-inflammatory Effects

Research indicates that imidazole derivatives possess anti-inflammatory properties. A study on related compounds showed that they could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various imidazole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds inhibited cell growth in MCF-7 (breast cancer) and HL-60 (leukemia) cell lines by inducing apoptosis at concentrations as low as 10 µM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity .

Research Findings Summary

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of S. aureus and E. coli
Anti-inflammatoryInhibited COX enzymes; reduced inflammatory markers

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole?

  • Answer : Synthesis typically involves sequential functionalization of the imidazole core. First, the imidazole ring is formed via cyclization of thiourea derivatives or condensation reactions. Subsequent alkylation introduces the (2,4-dichlorophenyl)methylsulfanyl group, followed by sulfonylation with methanesulfonyl chloride. Solvents like dichloromethane or dimethylformamide (DMF) are commonly used, with reaction conditions optimized for regioselectivity and yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., distinguishing between 4,5-dihydroimidazole protons and aromatic resonances). Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350–1160 cm⁻¹) and C-S bonds. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Answer : Consult Safety Data Sheets (SDS) for hazard-specific guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy from sulfonyl and chlorophenyl groups. Emergency measures include rinsing exposed skin with water and seeking medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers design assays to evaluate the pharmacological activity of this compound?

  • Answer : For antimicrobial activity, use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive/negative bacteria and fungi. Dose-response curves (IC₅₀ values) and time-kill kinetics are analyzed. Include positive controls (e.g., fluconazole for fungi) and solvent controls (DMF/DMSO). For enzyme inhibition, employ fluorescence-based assays targeting enzymes like cytochrome P450 or kinases, with kinetic parameters (Km, Vmax) calculated .

Q. How might researchers resolve discrepancies in reported synthetic yields across studies?

  • Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, DMF may enhance sulfonylation efficiency compared to dichloromethane due to higher polarity. Statistical tools like ANOVA assess significance, and reproducibility is confirmed through triplicate trials .

Q. What advanced techniques are used to study the environmental fate of this compound?

  • Answer : Environmental persistence is evaluated via hydrolysis studies (pH 5–9 buffers), photodegradation under UV light, and biodegradation assays (OECD 301). High-performance liquid chromatography (HPLC) quantifies degradation products. Ecotoxicity is assessed using Daphnia magna (LC₅₀) and algal growth inhibition tests. Computational models (e.g., EPI Suite) predict bioaccumulation and partition coefficients (log Kow) .

Q. How can crystallographic data enhance understanding of this compound’s reactivity?

  • Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, the dihedral angle between the imidazole ring and dichlorophenyl group influences steric hindrance during nucleophilic substitution. Density Functional Theory (DFT) calculations correlate crystallographic data with electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

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